![molecular formula C14H9F3N4OS B2840247 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 672951-25-6](/img/structure/B2840247.png)
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
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Overview
Description
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that features a unique combination of pyridine, thieno, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate pyridine and thieno derivatives under specific conditions to form the thieno[3,2-b]pyridine coreThe final step involves the formation of the carbohydrazide moiety through hydrazinolysis or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene-2-ethyl carboxylate: Another trifluoromethylated thieno compound with applications in polymer chemistry.
Thieno[2,3-d]pyrimidine: Used in the synthesis of iridium complexes for OLEDs.
Benzo[4,5]thieno[2,3-b]pyridine: Developed as host materials for high-efficiency phosphorescent organic LEDs.
Uniqueness
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide stands out due to its combination of pyridine, thieno, and carbohydrazide moieties, which confer unique electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Biological Activity
The compound 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological effects, including cytotoxicity, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C16H12F3N5OS2
- Molecular Weight : 411.42 g/mol
- CAS Number : 478080-12-5
Anticancer Properties
Recent studies have demonstrated that derivatives of thieno[3,2-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed cytotoxicity in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating effective concentrations for inducing cell death through apoptosis.
- Cytotoxicity Assays :
-
Mechanisms of Action :
- The primary mechanism identified involves the induction of apoptosis in cancer stem cells (CSCs), which are often resistant to conventional therapies.
- Flow cytometry analyses revealed a significant reduction in the percentage of CSCs following treatment with the compound, suggesting its potential to target resistant cancer populations .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the thieno[3,2-b]pyridine scaffold appears to influence biological activity significantly:
Functional Group | Effect on Activity |
---|---|
Trifluoromethyl | Enhances lipophilicity and cellular uptake |
Pyridinyl | Contributes to receptor binding affinity |
Hydrazide | Impacts pro-apoptotic signaling pathways |
Case Studies
-
Breast Cancer Models :
- A study conducted on MDA-MB-231 cells indicated that treatment with thieno[3,2-b]pyridine derivatives resulted in metabolic changes consistent with apoptosis, including alterations in glycolysis and pyruvate metabolism .
- The compound exhibited a dose-dependent increase in cytotoxicity, with maximal effects observed at higher concentrations (25 µM) over prolonged exposure (72 hours).
- Other Cancer Types :
Properties
IUPAC Name |
3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4OS/c15-14(16,17)7-5-9-11(20-6-7)10(8-3-1-2-4-19-8)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKGYLNHNDMJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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